molecular formula C8H10N2O B066966 N-(2-Aminobenzyl)formamide CAS No. 177202-64-1

N-(2-Aminobenzyl)formamide

Cat. No. B066966
CAS RN: 177202-64-1
M. Wt: 150.18 g/mol
InChI Key: SYLKTQMKGRFAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminobenzyl)formamide, also known as 2-AB formamide, is a chemical compound that has gained significant attention in the field of scientific research. It is an important reagent that is used in the synthesis of various compounds, and its unique properties have made it a valuable tool in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(2-Aminobenzyl)formamide is not well understood. However, it is believed that it acts as a nucleophile and reacts with various electrophiles. This reaction leads to the formation of various compounds that have unique properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, and it has also been shown to have anti-inflammatory properties. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(2-Aminobenzyl)formamide has several advantages as a reagent in lab experiments. It is readily available, and it is relatively inexpensive. Additionally, it is easy to handle and store. However, it also has some limitations. It is highly reactive and can be difficult to handle in some experiments. Additionally, it has a short shelf life, which can limit its use in some experiments.

Future Directions

There are many future directions for the use of N-(2-Aminobenzyl)formamide in scientific research. One potential direction is the development of new fluorescent dyes that can be used in biological imaging and detection. Additionally, it may be possible to develop new compounds that have anti-cancer, anti-inflammatory, or antioxidant properties based on the properties of this compound. Finally, it may be possible to develop new methods for the synthesis of this compound that are more efficient and cost-effective.

Scientific Research Applications

N-(2-Aminobenzyl)formamide has been widely used as a reagent in the synthesis of various compounds. It is commonly used in the synthesis of fluorescent dyes, which are used in biological imaging and detection. It is also used in the synthesis of various compounds that are used in pharmaceuticals and agrochemicals.

properties

CAS RN

177202-64-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-[(2-aminophenyl)methyl]formamide

InChI

InChI=1S/C8H10N2O/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4,6H,5,9H2,(H,10,11)

InChI Key

SYLKTQMKGRFAFV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC=O)N

Canonical SMILES

C1=CC=C(C(=C1)CNC=O)N

synonyms

Formamide, N-[(2-aminophenyl)methyl]- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The amine component employed is prepared by reaction of 2.6 g of 2.6 g of 2-(aminomethyl)aniline, dissolved in 50 ml of methylene chloride, with 3.91 g of 4-nitrophenyl formate at room temperature for 4 h. Purification over 250 g of silica gel (mobile phase N) gives 2-(formylaminomethyl)aniline: Rf (N)=0.22.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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